2-Methyl-2-(4-nitrophenoxy)propanoic acid
Overview
Description
2-Methyl-2-(4-nitrophenoxy)propanoic acid is an organic compound with the molecular formula C10H11NO5 It is characterized by the presence of a nitrophenoxy group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-(4-nitrophenoxy)propanoic acid can be synthesized through a multi-step process. One common method involves the reaction of 4-nitrophenol with ethyl 2-bromo-2-methylpropionate, followed by hydrolysis of the ethyl ester to yield the final product. The reaction typically requires a base such as sodium hydroxide and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-nitrophenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of 2-Methyl-2-(4-aminophenoxy)propanoic acid.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-Methyl-2-(4-nitrophenoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-nitrophenoxy)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological pathways. The phenoxy group can also participate in binding interactions with proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-Methyl-2-(4-nitrophenoxy)propanoic acid can be compared with other similar compounds, such as:
2-(4-Methyl-2-nitrophenoxy)propanoic acid: Similar structure but with a methyl group on the phenoxy ring.
2-(4-Nitrophenyl)propanoic acid: Lacks the methyl group on the propanoic acid backbone.
Properties
IUPAC Name |
2-methyl-2-(4-nitrophenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-10(2,9(12)13)16-8-5-3-7(4-6-8)11(14)15/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQMZVWPCVHENS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938498 | |
Record name | 2-Methyl-2-(4-nitrophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17431-97-9 | |
Record name | 2-Methyl-2-(4-nitrophenoxy)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17431-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propionic acid, 2-methyl-2-(p-nitrophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017431979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17431-97-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34009 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-2-(4-nitrophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Q1: What is known about the crystal structure of 2-Methyl-2-(4-nitrophenoxy)propanoic acid?
A1: The crystal structure of this compound reveals that the molecules form centrosymmetric dimers through intermolecular O—H⋯O hydrogen bonds []. These dimers are further connected into chains by weak C—H⋯O interactions. Additionally, offset π–π interactions between adjacent benzene rings with a centroid–centroid distance of 3.8643 (17) Å contribute to the overall stability of the crystal packing [].
Q2: How was this compound synthesized?
A2: this compound was synthesized through a two-step process. First, 4-nitrophenol was reacted with ethyl 2-bromo-2-methylpropionate. This was followed by hydrolysis of the resulting ethyl ester to yield the final product [].
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